molecular formula C14H12O6 B1216158 7,8-Diacetoxy-4-methylcoumarin CAS No. 68454-15-9

7,8-Diacetoxy-4-methylcoumarin

Cat. No.: B1216158
CAS No.: 68454-15-9
M. Wt: 276.24 g/mol
InChI Key: BENRIKOGQFXSRY-UHFFFAOYSA-N
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Description

7,8-Diacetoxy-4-methylcoumarin (DAMC) is a synthetic coumarin derivative characterized by acetyl groups at positions 7 and 8 and a methyl group at position 2. It exhibits notable bioactivity, including antioxidant, anti-angiogenic, and antiproliferative properties. DAMC mitigates oxidative stress by reducing intracellular reactive oxygen species (ROS) and upregulating thioredoxin (TRX) and vascular endothelial growth factor (VEGF) in human peripheral blood mononuclear cells (PBMCs) . Its mechanism involves calreticulin transacetylase (CRTAase)-mediated acetylation of proteins like nitric oxide synthase (NOS), enhancing nitric oxide (NO) production and angiogenesis . DAMC also demonstrates selective cytotoxicity in cancer cells, such as lung adenocarcinoma A549 cells, by inducing mitochondrial-mediated apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

7,8-Dipentynoyl-4-methylcoumarin (DPeMC)

DPeMC, a structural analog of DAMC with pentynoyl ester groups instead of acetates, shares CRT-binding activity but differs in binding thermodynamics and biological effects:

Parameter DAMC DPeMC Reference
CRT Binding Constant (Ka) $1.20 \times 10^5 \, \text{M}^{-1}$ $0.88 \times 10^5 \, \text{M}^{-1}$
Binding Site P-domain of CRT (near Trp200) P-domain of CRT (near Trp200)
Thermodynamics ΔH° = -82.4 kJ/mol; ΔS° = -198 J/mol·K ΔH° = -58.3 kJ/mol; ΔS° = -122 J/mol·K
FT-IR Structural Shift Amide I peak: 1646 → 1645 cm⁻¹ Amide I peak: 1646 → 1638 cm⁻¹
Fluorescence Quenching Kq = $3.2 \times 10^{12}$ L/mol·s Kq = $2.1 \times 10^{12}$ L/mol·s
  • Key Findings: DAMC binds CRT with ~36% higher affinity than DPeMC, attributed to its acetyl groups enabling stronger hydrogen bonding . DAMC’s binding is more exothermic (ΔH° = -82.4 vs. -58.3 kJ/mol), suggesting greater heat release during complex formation . DPeMC induces larger conformational changes in CRT (amide I shift to 1638 cm⁻¹), likely due to bulkier pentynoyl groups disrupting protein structure .

7,8-Diacetoxy-4-methylthiocoumarin (DAMTC)

DAMTC, a sulfur-containing analog, shares DAMC’s antiproliferative effects but differs in apoptotic pathway activation:

Parameter DAMC DAMTC Reference
Cytotoxicity (A549 Cells) IC₅₀ = 18 µM IC₅₀ = 22 µM
Apoptosis Mechanism Caspase-9 activation; cytochrome c release Caspase-9 activation; ROS-independent pathway
Gene Regulation Downregulates Bcl-2; upregulates Bax Suppresses NF-κB and Akt pathways
  • Key Findings :
    • DAMTC exhibits slightly lower cytotoxicity than DAMC but broader pathway inhibition, targeting NF-κB and Akt .
    • Both compounds induce mitochondrial apoptosis, but DAMTC’s thiocoumarin core may enhance membrane permeability .

4-Methylumbelliferyl Acetate (4-MUA)

4-MUA, a simpler coumarin acetate, lacks DAMC’s polyacetylated structure and bioactivity:

Parameter DAMC 4-MUA Reference
CRTAase Substrate Yes (induces TRX/VEGF) No
Antioxidant Activity Reduces ROS by 65% (10 µM) Negligible effect
Enzyme Inhibition Inhibits P450 oxidases irreversibly Weak, reversible inhibition
  • Key Findings: DAMC’s dual acetoxy groups enable CRTAase-mediated protein acetylation, a mechanism absent in 4-MUA .

Oxidative Stress Mitigation

  • DAMC outperforms DPeMC and 4-MUA in reducing ROS (65% reduction at 10 µM) via TRX upregulation, while DPeMC shows moderate activity (40% reduction) .
  • DAMTC’s antioxidant effects are ROS-independent, relying on NF-κB suppression instead .

Antiangiogenic Activity

Structural-Activity Relationships (SAR)

  • Acetyl Groups: Critical for CRT binding and CRTAase activation; replacement with pentynoyl (DPeMC) or thiocoumarin (DAMTC) reduces efficacy.
  • Methyl at C4 : Enhances lipophilicity and membrane penetration compared to unsubstituted coumarins .

Preparation Methods

Chemical Synthesis via Pechmann Condensation and Acetylation

Synthesis of 7,8-Dihydroxy-4-methylcoumarin (DHMC)

The foundational step in DAMC preparation is the synthesis of DHMC via the Pechmann condensation, a classical reaction for coumarin derivatives. This method involves the acid-catalyzed cyclization of pyrogallol (1,2,3-trihydroxybenzene) with ethyl acetoacetate.

Reaction Conditions

  • Reactants : Pyrogallol (1.0 g, 7.9 mmol) and ethyl acetoacetate (2.8 mL, 22.4 mmol) .

  • Catalyst : Concentrated sulfuric acid (5.0 mL) .

  • Procedure : Pyrogallol is dissolved in ice-cold sulfuric acid, followed by dropwise addition of ethyl acetoacetate. The mixture is stirred at room temperature for 6 hours, after which it is poured into crushed ice. The precipitated DHMC is filtered, washed with cold water, and dried under vacuum .

  • Yield : 70–80% .

Mechanistic Insights
The reaction proceeds via initial protonation of the carbonyl group of ethyl acetoacetate, facilitating nucleophilic attack by the hydroxyl groups of pyrogallol. Cyclization and dehydration yield the coumarin core, with methyl and hydroxyl groups introduced at the 4- and 7,8-positions, respectively .

Acetylation of DHMC to 7,8-Diacetoxy-4-methylcoumarin (DAMC)

The second step involves regioselective acetylation of DHMC’s hydroxyl groups using acetic anhydride.

Reaction Conditions

  • Reactants : DHMC (0.04 mmol), acetic anhydride (0.08 mmol) .

  • Base : Pyridine (0.06 mmol) or 4-dimethylaminopyridine (DMAP) as a catalyst .

  • Solvent : Anhydrous tetrahydrofuran (THF) or chloroform .

  • Procedure : DHMC is stirred with acetic anhydride and pyridine at room temperature for 5–24 hours. The crude product is precipitated by pouring the mixture into ice-cold water, filtered, and recrystallized from chloroform .

  • Yield : 80–82% .

Critical Parameters

  • Temperature : Prolonged reaction times (>24 hours) or elevated temperatures (>45°C) risk over-acetylation or decomposition .

  • Solvent Choice : Polar aprotic solvents like THF enhance reaction homogeneity, while chloroform aids in crystallization .

Characterization and Analytical Data

DAMC’s structural integrity is confirmed through spectroscopic and crystallographic analyses.

Spectroscopic Characterization

Melting Point : 212–230°C (variation due to polymorphic forms) .
IR Spectroscopy :

  • Peaks at 1780 cm⁻¹ (C=O stretch of acetate) and 1701 cm⁻¹ (coumarin lactone) .

  • Absence of O–H stretches (3368 cm⁻¹ in DHMC) .

NMR Spectroscopy (CDCl₃):

  • ¹H NMR : δ 2.30 (s, 6H, 2×OCOCH₃), 6.21 (s, 1H, C-3H), 7.56 (s, 1H, C-6H) .

  • ¹³C NMR : δ 20.53 (OCOCH₃), 115.12 (C-3), 158.12 (C=O lactone), 169.95 (COOH) .

X-ray Crystallography :

  • DAMC crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.927 Å, b = 7.462 Å, c = 14.775 Å .

  • The diacetate groups adopt a planar conformation, stabilized by intramolecular C–H···O interactions .

Table 1: Comparative Reaction Conditions for DAMC Synthesis

ParameterPechmann Condensation (DHMC)Acetylation (DAMC)
Reactants Pyrogallol, ethyl acetoacetateDHMC, acetic anhydride
Catalyst H₂SO₄Pyridine/DMAP
Temperature Room temperatureRoom temperature
Time 6 hours5–24 hours
Yield 70–80%80–82%
Key Reference

Comparative Analysis of Methodologies

Chemical vs. Biocatalytic Approaches

While chemical acetylation remains the standard for DAMC synthesis, enzymatic methods using lipases (e.g., Rhizopus oryzae) have been explored for monoacylation of DHMC . However, these methods favor 8-acyloxy-7-hydroxy derivatives (e.g., 8-acetoxy-7-hydroxy-4-methylcoumarin) over DAMC, with diacylation requiring harsh chemical conditions .

Limitations of Enzymatic Methods :

  • Low regioselectivity for diacylation.

  • Yields <20% for DAMC even with extended reaction times .

Properties

CAS No.

68454-15-9

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

(8-acetyloxy-4-methyl-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C14H12O6/c1-7-6-12(17)20-13-10(7)4-5-11(18-8(2)15)14(13)19-9(3)16/h4-6H,1-3H3

InChI Key

BENRIKOGQFXSRY-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C

Synonyms

7,8-diacetoxy-4-methylcoumarin
DA-methylcoumarin

Origin of Product

United States

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